molecular formula C21H24O8 B042078 Pinostilbenoside CAS No. 58762-96-2

Pinostilbenoside

Cat. No. B042078
CAS RN: 58762-96-2
M. Wt: 404.4 g/mol
InChI Key: IIISUZGWBIPYEJ-DXKBKAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pinostilbenoside synthesis can be associated with the modification of resveratrol or pterostilbene, its analogs. For example, the engineering of resveratrol O-methyltransferase from Vitis vinifera for the production of pinostilbene showcases a method of enzymatic synthesis that could potentially be applied or adapted for pinostilbenoside production. This method involves the modification of enzyme substrate selectivity to achieve the desired methylation of resveratrol, demonstrating a tailored approach to synthesizing specific stilbenes (Herrera et al., 2021).

Molecular Structure Analysis

The molecular structure of pinostilbenoside, similar to its related compounds, includes a stilbene core, characterized by a 2-phenyl ethene backbone, which in the case of pinostilbenoside, is further modified by glycosylation. The specific structural modifications, such as methoxylation and hydroxylation patterns, play a crucial role in its biological activity and stability. Studies on related compounds like pinostilbene and pterostilbene provide insights into the impact of these modifications on molecular behavior and interactions (Gromova et al., 1975).

Chemical Reactions and Properties

Pinostilbenoside's chemical reactions might involve its interaction with various enzymes and cellular components, influencing its pharmacokinetic and pharmacodynamic profiles. The modification of resveratrol derivatives to improve stability and bioavailability, as seen in the enzymatic methylation processes, highlights the chemical reactivity of such compounds in biological systems. Additionally, the formation of derivatives through etherification, as demonstrated in the synthesis of stilbenyl-oxyacetamides from pinostilbenoside, indicates the compound's versatility in chemical modifications (Pozdeeva et al., 2013).

Scientific Research Applications

  • Cancer Research : Pinostilbene hydrate (PSH) is studied for its potential in suppressing human oral cancer cell metastasis by downregulating the p38/ERK1/2 pathway and inhibiting MMP-2 enzymatic activity (Hsieh et al., 2018). Additionally, pinostilbene (PIN), a major metabolite of pterostilbene, has shown significant inhibitory effects on the growth of human colon cancer cells (Sun et al., 2016).

  • Neuroprotection : Research indicates potent neuroprotective effects of pinostilbene against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells (Chao et al., 2010).

  • Drug Discovery : Pinostilbenoside, as part of the drug discovery process, involves molecular biology, genomic sciences, and biotechnology (Drews, 2000).

  • Synthetic Chemistry : Resveratroloside and pinostilbenoside can be etherified to produce 'stilbenyl-oxyacetamides', useful in scientific research applications (Pozdeeva et al., 2013).

  • Pharmacokinetics and Pharmacology : The pharmacokinetics of pinostilbene are limited but highly erratic upon oral dosing, indicating the need for further research in this area (Chen et al., 2016).

  • Antioxidant Properties : Ebenus pinnata extract, containing compounds like ombuoside and pinostilbenoside, exhibits significant antioxidant activity (Abreu et al., 2007).

  • Natural Sources and Health Benefits : Pinostilbenoside, a stilbenoid found in Korean pine inner bark, has potential health benefits (Kwon & Bae, 2009).

  • Anti-inflammatory Activity : Non-prenylated stilbenoids like pinostilbene exhibit anti-inflammatory activity comparable to certain conventional drugs (Lelakova et al., 2019).

  • Environmental Applications : Coniferous pinus bark powder, containing pinostilbenoside, can potentially be used as an adsorbent for dye removal from aqueous solutions (Ahmad, 2009).

  • Biotechnological Production : The enzyme VvROMT has potential for the tailor-made production of pinostilbene, highlighting its health-promoting properties (Herrera et al., 2021).

  • Reactivity Studies : Resveratrol glycoside derivatives like pinostilbenoside react with hypochlorites to form various products, an area of interest in organic chemistry (Rogachev et al., 2012).

Future Directions

The anti-obesity and anti-inflammatory capabilities of Pterostilbene and its colonic metabolite Pinostilbenoside have been studied . These studies suggest that Pinostilbenoside may have potential applications in the treatment of obesity and inflammation-related conditions .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-27-16-9-13(8-14(23)10-16)3-2-12-4-6-15(7-5-12)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIISUZGWBIPYEJ-DXKBKAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151908
Record name 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinostilbenoside

CAS RN

58762-96-2
Record name 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58762-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pinostilbenoside
Reactant of Route 2
Reactant of Route 2
Pinostilbenoside
Reactant of Route 3
Reactant of Route 3
Pinostilbenoside
Reactant of Route 4
Reactant of Route 4
Pinostilbenoside
Reactant of Route 5
Reactant of Route 5
Pinostilbenoside
Reactant of Route 6
Pinostilbenoside

Citations

For This Compound
28
Citations
HK Song - Journal of the Korean Wood Science and Technology, 2001 - koreascience.kr
EtOAc extract from the bark of Pinus koraiensis Sieb. et Zucc was isolated by column chromatography which was packed with Sephadex LH-20 or TSK-gel HW-40F. Several stilbene …
Number of citations: 3 koreascience.kr
AR Suprun, AS Dubrovina, VP Grigorchuk, KV Kiselev - Forests, 2023 - mdpi.com
… t-pinostilbenoside, the predominant stilbene in all parts of P. koraiensis. T-pinostilbenoside is … At present, little is known about the biological functions of t-pinostilbenoside. However, it is …
Number of citations: 0 www.mdpi.com
AV Pozdeeva, NI Komarova, VG Vasiliev… - Mendeleev …, 2013 - infona.pl
Etherification of phenolic hydroxyl groups of resveratroloside and pinostilbenoside (natural 3,4’,5-trihydroxystilbene derivatives) with methyl bromoacetate afforded compounds ArOCH …
Number of citations: 2 www.infona.pl
DJ Kwon, YS Bae - Journal of the Korean Wood Science and …, 2009 - koreascience.kr
Pinus koraiensis inner bark was collected and extracted with 95% ethanol. The extracts were concentrated and then sequentially fractionated using n-hexane, $ CH_2Cl_2 $, EtOAc, …
Number of citations: 3 koreascience.kr
AD Rogachev, NI Komarova, AV Pozdeeva… - Chemistry of Natural …, 2012 - Springer
… several derivatives of resveratroloside and pinostilbenoside that were isolated from bark of P… ether 5 (pterostilbenoside) and the Ar–O–Tr ethers of resveratroloside and pinostilbenoside. …
Number of citations: 1 link.springer.com
HK Song, J Jung, KH Park, Y Lim - Journal of Applied Biological …, 2001 - koreascience.kr
A phenolic substance was isolated from the bark of Pinus koraiensis. It was identified to be pinostilbenoside. Its anti-$ LTD_4 $ activity was evaluated using isolated guinea pig trachea, …
Number of citations: 5 koreascience.kr
AS Gromova, NA Tyukavkina, VI Lutskii… - Chemistry of Natural …, 1975 - Springer
… Mayr), in addition to the pinostilbene (In)andresveratrol (IIa) isolated previously [1], we have found two new glycosidated stilbenes, which we have called pinostilbenoside (I) and …
Number of citations: 9 link.springer.com
J Gorham - Progress in phytochemistry, 1980 - books.google.com
The aromatic hydrocarbon trans-stilbene (1) was first obtained from oil of bitter almonds (benzaldehyde) by Laurent in 1844", but was not reported as a constituent of plants until over a …
Number of citations: 99 books.google.com
M Morales, A Ros Barcelo… - Advances in Plant …, 2000 - books.google.com
Stilbenes are diphenylethylene-backbone containing plant phenolics (Figure 1), which have been isolated from a wide range of spermatophytic plants species including both …
Number of citations: 40 books.google.com
J Treml, V Leláková, K Šmejkal, T Paulíčková… - Biomolecules, 2019 - mdpi.com
The stilbenoids, a group of naturally occurring phenolic compounds, are found in a variety of plants, including some berries that are used as food or for medicinal purposes. They are …
Number of citations: 17 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.